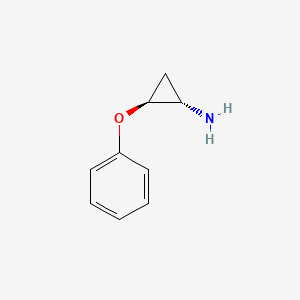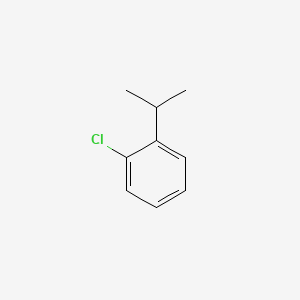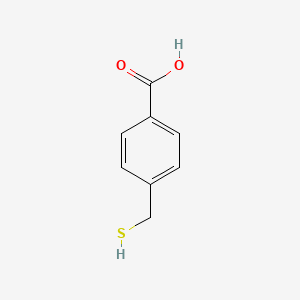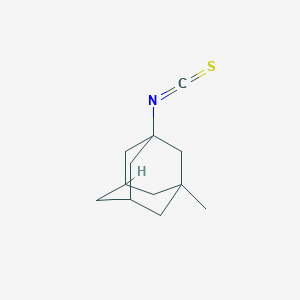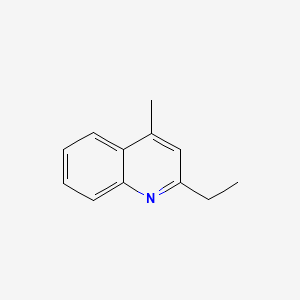![molecular formula C9H7AsCl2N4O3 B1617803 [4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid CAS No. 69239-50-5](/img/structure/B1617803.png)
[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid
Übersicht
Beschreibung
[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid is a chemical compound with the molecular formula C9H7AsCl2N4O3. It is known for its role as an intermediate in the synthesis of Melarsoprol, a drug used to treat African trypanosomiasis (sleeping sickness) in humans . This compound is characterized by its unique structure, which includes a triazine ring and an arsonic acid group.
Vorbereitungsmethoden
The synthesis of [4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid involves several steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-aminophenylarsonic acid under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in relation to its role in the synthesis of Melarsoprol.
Medicine: As an intermediate in the production of Melarsoprol, it plays a crucial role in the treatment of African trypanosomiasis.
Industry: The compound is used in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of [4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid involves its interaction with specific molecular targets. In the case of Melarsoprol synthesis, the compound contributes to the formation of an active arsenic-containing moiety that targets and disrupts the metabolic processes of trypanosomes. This disruption leads to the death of the parasite, thereby treating the infection .
Vergleich Mit ähnlichen Verbindungen
[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid can be compared with other similar compounds, such as:
4,4’-Dichlorobenzophenone: This compound also contains chlorine atoms and is used in organic synthesis.
Melarsoprol: As the final product in the synthesis involving this compound, it shares structural similarities and biological activity.
Other triazine derivatives: Compounds with triazine rings, such as cyanuric chloride, exhibit similar reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7AsCl2N4O3/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(2-4-6)10(17,18)19/h1-4H,(H2,17,18,19)(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKQQQFECMKHNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7AsCl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279702 | |
| Record name | {4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69239-50-5 | |
| Record name | ANTINEOPLASTIC-13777 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


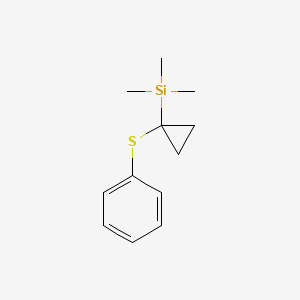
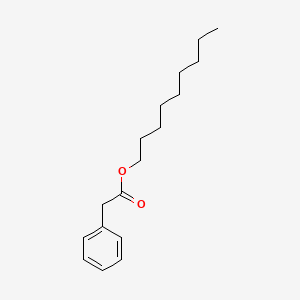


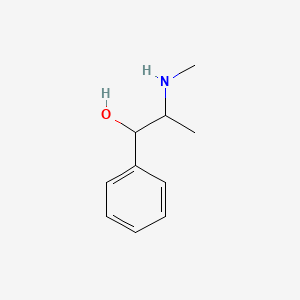
![(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene](/img/structure/B1617729.png)

